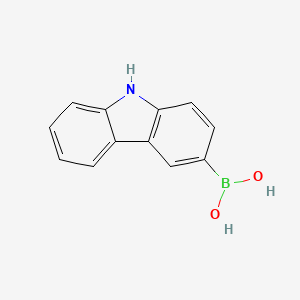

9H-Carbazol-3-ylboronic acid

CAS No.: 851524-97-5

Cat. No.: VC3750015

Molecular Formula: C12H10BNO2

Molecular Weight: 211.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851524-97-5 |

|---|---|

| Molecular Formula | C12H10BNO2 |

| Molecular Weight | 211.03 g/mol |

| IUPAC Name | 9H-carbazol-3-ylboronic acid |

| Standard InChI | InChI=1S/C12H10BNO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14-16H |

| Standard InChI Key | WGUUKVJNVYAFFI-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(C=C1)NC3=CC=CC=C32)(O)O |

| Canonical SMILES | B(C1=CC2=C(C=C1)NC3=CC=CC=C32)(O)O |

Introduction

Synthesis and Preparation Methods

The synthesis of 9H-Carbazol-3-ylboronic acid typically involves specialized organic chemistry techniques. One common approach utilizes the reaction of carbazole with boronic acid derivatives through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction represents a particularly important method in this context, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids.

Laboratory Scale Synthesis

Laboratory preparation of 9H-Carbazol-3-ylboronic acid commonly employs palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. These reaction conditions facilitate the formation of the desired product with controlled stereochemistry and yield. Purification methods typically include recrystallization and chromatographic techniques to ensure high purity levels suitable for research applications.

Industrial Production Methods

Industrial production of 9H-Carbazol-3-ylboronic acid scales up the laboratory processes with adaptations for efficiency and cost-effectiveness. These methods often incorporate continuous flow reactors and advanced purification techniques. The industrial processes aim to optimize yield and purity while maintaining the essential chemical properties of the compound.

Applications in Organic Synthesis

9H-Carbazol-3-ylboronic acid serves as an essential building block in organic synthesis, particularly in forming carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This application is fundamental in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.

Key Reactions and Transformations

The compound participates in various chemical reactions, including oxidation, reduction, and substitution processes. Table 1 illustrates some of the key reactions involving 9H-Carbazol-3-ylboronic acid.

Table 1: Key Reactions Involving 9H-Carbazol-3-ylboronic Acid

| Reaction Type | Description | Applications |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of C-C bonds with aryl halides | Pharmaceutical intermediates, advanced materials |

| Cross-Coupling Reactions | Production of functionalized carbazoles | Electronic materials, bioactive compounds |

| Oxidation Reactions | Formation of hydroxylated derivatives | Pharmaceuticals, fine chemicals |

| Reduction Reactions | Production of hydrogenated derivatives | Research intermediates, specialty chemicals |

| Substitution Reactions | Introduction of functional groups | Tailored materials, sensor development |

These reactions demonstrate the versatility of 9H-Carbazol-3-ylboronic acid in creating diverse molecular structures with specific properties and functions.

Biological and Pharmaceutical Applications

Research findings indicate that derivatives of 9H-Carbazol-3-ylboronic acid exhibit promising biological activities, including anticancer, antibacterial, and antifungal properties. These compounds are being explored for their potential to target specific enzymes and receptors involved in various diseases.

Anticancer Properties

Studies evaluating the anticancer properties of carbazole derivatives against several cancer cell lines have demonstrated that certain derivatives can inhibit cell proliferation significantly. This suggests their potential as therapeutic agents. The mechanism of action appears to involve DNA damage, which is a primary pathway through which these compounds may exert their anticancer effects.

Pharmacological Mechanisms

Boronic acid derivatives, including 9H-Carbazol-3-ylboronic acid, can form reversible covalent bonds with biomolecules, leading to changes in gene expression and enzyme activity. This ability to interact with biological systems enables these compounds to influence cellular processes relevant to disease states.

Table 2: Pharmacological Properties of Selected Carbazole Derivatives

| Compound | Biological Activity | Target/Mechanism | Efficacy Parameters |

|---|---|---|---|

| Carbazole Derivative A | Anticancer | DNA damage induction | IC50: 5-15 μM |

| Carbazole Derivative B | Antibacterial | Cell wall synthesis inhibition | MIC: 2-8 μg/mL |

| Carbazole Derivative C | Antifungal | Ergosterol biosynthesis | MFC: 4-16 μg/mL |

| Boronic Acid Derivative | Enzyme inhibition | Proteasome targeting | Ki: 0.5-2 nM |

Applications in Materials Science and Electronics

The unique electronic properties of 9H-Carbazol-3-ylboronic acid make it valuable for applications in materials science, particularly in organic electronics and photonics.

Organic Light-Emitting Diodes (OLEDs)

Due to its excellent optoelectronic properties, 9H-Carbazol-3-ylboronic acid is utilized in the production of organic light-emitting diodes. Its incorporation into these devices enhances performance metrics such as luminescence efficiency, color purity, and operational stability.

Photovoltaic Applications

In the field of organic photovoltaics, the compound contributes to the development of more efficient solar energy conversion materials. The unique electronic structure of carbazole derivatives enables improved light harvesting and charge transport properties in these devices.

Table 3: Applications in Electronic Materials

| Application | Role of Compound | Performance Enhancement |

|---|---|---|

| OLEDs | Electron transport layer | Improved luminescence efficiency |

| Photovoltaics | Active layer component | Enhanced photon harvesting |

| Sensors | Recognition element | Increased sensitivity and selectivity |

| Electronic devices | Semiconductor material | Better charge mobility |

Market Analysis and Related Compounds

The market for carbazole-based boronic acids, including 9H-Carbazol-3-ylboronic acid and related compounds like 9-Phenyl-9H-Carbazol-3-Ylboronic acid, demonstrates significant growth potential. This growth is driven primarily by increasing demand in electronics, pharmaceuticals, and materials science applications .

Market Segmentation

The market is segmented based on purity levels, with high-purity products (above 98%) preferred for advanced applications such as organic electronics and pharmaceuticals. Products with slightly lower purity (97%) are positioned for applications where absolute purity is less critical .

Growth Projections

Related compounds in this chemical class, such as 9-Phenyl-9H-Carbazol-3-Ylboronic acid, are projected to experience a compound annual growth rate (CAGR) of approximately 10.6% during forecast periods. This growth is attributed to increasing applications in the dyes industry and electronic materials sector .

Regional Market Distribution

The market for these specialized compounds spans multiple regions, with significant activity in North America, Europe, and the Asia-Pacific region. Research and development initiatives in these regions continue to expand the application spectrum for carbazole-based boronic acids .

Comparison with Similar Compounds

Several structurally related compounds share characteristics with 9H-Carbazol-3-ylboronic acid while exhibiting distinct properties and applications. These include 9-Ethyl-9H-carbazol-3-ylboronic acid and 9-Phenyl-9H-Carbazol-3-Ylboronic acid .

9-Ethyl-9H-carbazol-3-ylboronic acid

This derivative (CAS: 669072-93-9) features an ethyl group at the 9-position of the carbazole ring. The additional ethyl group modifies solubility characteristics and electronic properties compared to the unsubstituted parent compound. It is available commercially with purity specifications of 97.0% to 109.0% .

9-Phenyl-9H-Carbazol-3-Ylboronic acid

The phenyl-substituted derivative introduces more significant structural modifications, resulting in different reactivity patterns and application profiles. This compound finds particular utility in the dyes industry and is categorized by purity levels above 98% and at 97% .

Table 4: Comparison of Related Carbazole Boronic Acid Derivatives

| Compound | CAS Number | Molecular Formula | Key Structural Feature | Primary Applications |

|---|---|---|---|---|

| 9H-Carbazol-3-ylboronic acid | 851524-97-5 | C12H10BNO2 | Unsubstituted N-H | Organic synthesis, pharmaceuticals |

| 9-Ethyl-9H-carbazol-3-ylboronic acid | 669072-93-9 | C14H14BNO2 | Ethyl at N-position | Advanced materials, research |

| 9-Phenyl-9H-Carbazol-3-Ylboronic acid | Not specified | C18H14BNO2 | Phenyl at N-position | Dyes, specialty applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume